Cas no 1262111-13-6 (2-Azido-5-bromobenzonitrile)

2-Azido-5-bromobenzonitrile 化学的及び物理的性質
名前と識別子
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- 2-azido-5-bromobenzonitrile
- EN300-287322
- 1262111-13-6
- 2-Azido-5-bromobenzonitrile
-
- インチ: 1S/C7H3BrN4/c8-6-1-2-7(11-12-10)5(3-6)4-9/h1-3H
- InChIKey: IBSMFZCDAHUYNL-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C#N)C=1)N=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 221.95411g/mol
- どういたいしつりょう: 221.95411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-Azido-5-bromobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-287322-0.5g |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 0.5g |
$569.0 | 2023-03-01 | |
Enamine | EN300-287322-0.05g |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 0.05g |
$168.0 | 2023-03-01 | |
Enamine | EN300-287322-0.25g |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 0.25g |
$361.0 | 2023-03-01 | |
1PlusChem | 1P027XJ7-100mg |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 100mg |
$363.00 | 2023-12-25 | |
1PlusChem | 1P027XJ7-2.5g |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 2.5g |
$1827.00 | 2023-12-25 | |
Enamine | EN300-287322-10.0g |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 10.0g |
$3131.0 | 2023-03-01 | |
Enamine | EN300-287322-5.0g |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 5.0g |
$2110.0 | 2023-03-01 | |
1PlusChem | 1P027XJ7-10g |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 10g |
$3932.00 | 2023-12-25 | |
1PlusChem | 1P027XJ7-1g |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 1g |
$962.00 | 2023-12-25 | |
1PlusChem | 1P027XJ7-500mg |
2-azido-5-bromobenzonitrile |
1262111-13-6 | 95% | 500mg |
$766.00 | 2023-12-25 |
2-Azido-5-bromobenzonitrile 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
2-Azido-5-bromobenzonitrileに関する追加情報
Professional Introduction to 2-Azido-5-bromobenzonitrile (CAS No. 1262111-13-6)
2-Azido-5-bromobenzonitrile, with the chemical formula C₆H₃BrN₃ and CAS number 1262111-13-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of both azide and bromine substituents, make it a valuable building block for constructing complex chemical entities.
The azido group (–N₃) and the bromine atom (–Br) in 2-Azido-5-bromobenzonitrile are key functional moieties that enable a wide range of chemical transformations. The azide group is particularly useful in nucleophilic substitution reactions, where it can be displaced by other nucleophiles to introduce diverse functional groups into the molecule. This property has been exploited in the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active agents. On the other hand, the bromine atom facilitates cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing carbon-carbon and carbon-nitrogen bonds, respectively.
In recent years, there has been growing interest in leveraging 2-Azido-5-bromobenzonitrile for the development of innovative drug candidates. One notable area of research involves its application in the synthesis of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. For instance, studies have demonstrated that derivatives of this compound can be modified to target specific tyrosine kinases, leading to potent and selective inhibition of these enzymes. The ability to introduce additional functional groups via the azide and bromine handles allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability.
Another emerging application of 2-Azido-5-bromobenzonitrile is in the field of materials science, particularly in the design of advanced polymers and coatings. The azido group can undergo click chemistry reactions with aliphatic or aromatic diamines to form polyamides with tailored properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications. Additionally, the bromine atom can be used to introduce cross-linking agents, enabling the creation of three-dimensional networks with specific functionalities.
The synthesis of 2-Azido-5-bromobenzonitrile typically involves a multi-step process starting from readily available precursors such as 5-bromo benzonitrile. The introduction of the azide group is commonly achieved through nucleophilic substitution or metal-catalyzed azidation reactions. Recent advances in catalytic systems have improved the efficiency and selectivity of these transformations, reducing byproduct formation and minimizing hazardous waste generation. This aligns with broader trends in green chemistry aimed at sustainable production methods.
From a computational chemistry perspective, 2-Azido-5-bromobenzonitrile has been extensively studied to understand its reactivity and electronic properties. Density functional theory (DFT) calculations have revealed that the azide group exerts significant electronic effects on adjacent aromatic rings, influencing their electrophilicity and nucleophilicity. These insights have guided medicinal chemists in designing more effective synthetic strategies for drug development. Furthermore, molecular dynamics simulations have provided valuable information about the conformational behavior of this compound in solution and solid states, aiding in crystal engineering efforts.
The pharmaceutical industry has also explored derivatives of 2-Azido-5-bromobenzonitrile as probes for enzyme mechanisms and drug-target interactions. For example, fluorometric or luminescent labeled analogs have been used to study enzyme kinetics in real-time, offering insights into binding affinities and reaction pathways. Such tools are indispensable for rational drug design and optimization processes.
In conclusion,2-Azido-5-bromobenzonitrile (CAS No. 1262111-13-6) represents a multifaceted compound with broad utility across multiple scientific disciplines. Its role as a synthetic intermediate continues to drive innovation in pharmaceuticals and materials science, enabling the development of next-generation therapeutics and advanced materials. As research progresses, further applications and applications-specific derivatives are expected to emerge, reinforcing its significance in modern chemical research.
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